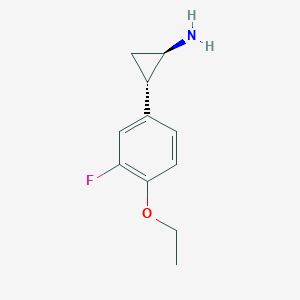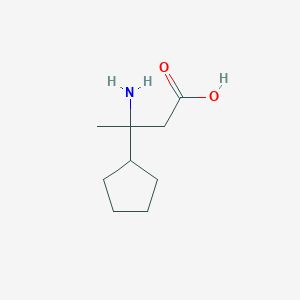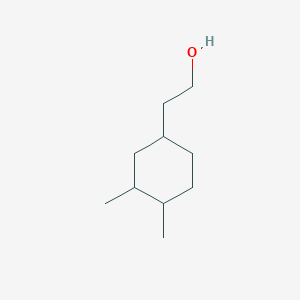
2-(3,4-Dimethylcyclohexyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative with two methyl groups at the 3 and 4 positions and an ethan-1-ol group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol typically involves the hydrogenation of 3,4-dimethylcyclohexanone followed by the reduction of the resulting alcohol. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylcyclohexyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dimethylcyclohexanone or 3,4-dimethylcyclohexanoic acid.
Reduction: 2-(3,4-Dimethylcyclohexyl)ethane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
2-(3,4-Dimethylcyclohexyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylcyclohexyl)ethan-1-ol
- 2-(4,4-Dimethylcyclohexyl)ethan-1-ol
- 2-(3,4-Dimethylcyclohexyl)propan-1-ol
Uniqueness
2-(3,4-Dimethylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(3,4-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8-3-4-10(5-6-11)7-9(8)2/h8-11H,3-7H2,1-2H3 |
InChI Key |
OWXGKOKRJPGOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13297684.png)
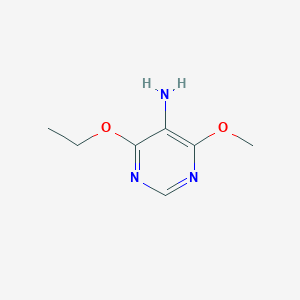
![2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid](/img/structure/B13297692.png)

![5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13297697.png)
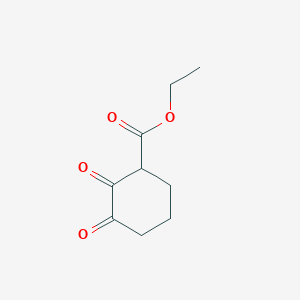
![3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13297713.png)
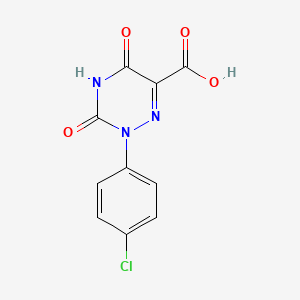
![tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate](/img/structure/B13297728.png)
